molecular formula C12H14F2O3 B13667963 5-(2,5-Difluoro-4-methoxyphenyl)pentanoic Acid

5-(2,5-Difluoro-4-methoxyphenyl)pentanoic Acid

Cat. No.: B13667963
M. Wt: 244.23 g/mol
InChI Key: LYDXFVVDFFAFSB-UHFFFAOYSA-N
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Description

5-(2,5-Difluoro-4-methoxyphenyl)pentanoic Acid is an organic compound with the molecular formula C12H14F2O3 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, which is further connected to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Difluoro-4-methoxyphenyl)pentanoic Acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Difluoro-4-methoxyphenyl)pentanoic Acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(2,5-Difluoro-4-methoxyphenyl)pentanoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,5-Difluoro-4-methoxyphenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors. The methoxy group can also influence its solubility and bioavailability, making it a versatile compound for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)pentanoic Acid
  • 5-(2-Hydroxy-3-methoxyphenyl)pentanoic Acid
  • 5-(4-Hydroxy-3-methoxyphenyl)pentanoic Acid

Uniqueness

5-(2,5-Difluoro-4-methoxyphenyl)pentanoic Acid is unique due to the presence of two fluorine atoms, which significantly alter its chemical properties compared to similar compounds. The fluorine atoms increase its stability and reactivity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H14F2O3

Molecular Weight

244.23 g/mol

IUPAC Name

5-(2,5-difluoro-4-methoxyphenyl)pentanoic acid

InChI

InChI=1S/C12H14F2O3/c1-17-11-7-9(13)8(6-10(11)14)4-2-3-5-12(15)16/h6-7H,2-5H2,1H3,(H,15,16)

InChI Key

LYDXFVVDFFAFSB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)CCCCC(=O)O)F

Origin of Product

United States

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